3-Ethyl-3-methyl-6-propyloxan-2-one
Description
3-Ethyl-3-methyl-6-propyloxan-2-one is a six-membered cyclic ether (oxane) derivative with substituents at positions 3 and 6. Its systematic IUPAC name reflects the ethyl and methyl groups at position 3 and a propyl group at position 6 of the oxane ring. Such substituted oxanes are of interest in organic synthesis, fragrance chemistry, and materials science due to their structural versatility and stability.
Key structural features include:
- Ring size: Six-membered oxane (tetrahydropyran) ring, which adopts a chair conformation for minimal steric strain.
- Substituents: Bulky ethyl and methyl groups at position 3 and a longer propyl chain at position 6, influencing lipophilicity and steric hindrance.
Properties
CAS No. |
62453-18-3 |
|---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
3-ethyl-3-methyl-6-propyloxan-2-one |
InChI |
InChI=1S/C11H20O2/c1-4-6-9-7-8-11(3,5-2)10(12)13-9/h9H,4-8H2,1-3H3 |
InChI Key |
HCBGSVWZQDCIPI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(C(=O)O1)(C)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-3-methyl-6-propyloxan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-ethyl-3-methylpentan-2-one with propylmagnesium bromide, followed by cyclization in the presence of an acid catalyst. The reaction conditions often include:
Temperature: 0-50°C
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Catalyst: Acidic catalysts like sulfuric acid or p-toluenesulfonic acid
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters are optimized for large-scale synthesis, including:
High-pressure reactors: to enhance reaction rates
Automated control systems: for precise temperature and catalyst management
Purification steps: such as distillation or recrystallization to obtain high-purity product
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-3-methyl-6-propyloxan-2-one undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenation or alkylation reactions using reagents like halogens (Cl2, Br2) or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Bromine (Br2) in the presence of light or heat.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives or alkylated products.
Scientific Research Applications
3-Ethyl-3-methyl-6-propyloxan-2-one has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Ethyl-3-methyl-6-propyloxan-2-one involves its interaction with molecular targets through various pathways:
Molecular Targets: Enzymes or receptors that the compound binds to, influencing their activity.
Pathways Involved: Modulation of metabolic pathways, inhibition of enzyme activity, or interaction with cellular receptors.
Comparison with Similar Compounds
Table 1: Comparative Data for Cyclic Ether Derivatives
Structural and Physical Properties
Ring Size and Stability :
- Oxanes (6-membered) : The six-membered ring of this compound confers high conformational stability due to chair geometry, reducing ring strain compared to five-membered dioxolanes .
- Dioxolanes (5-membered) : Compounds like 2-methyl-1,3-dioxolane exhibit greater ring strain, leading to higher reactivity in hydrolysis or oxidation reactions .
- Substituent Effects: The propyl group in the oxane derivative increases lipophilicity, making it less water-soluble than smaller dioxolanes.
Chemical Reactivity
- Hydrolysis : Dioxolanes (e.g., 2-methyl-1,3-dioxolane) hydrolyze more readily under acidic or basic conditions due to ring strain, whereas oxanes like this compound are more resistant .
- Thermal Stability : The oxane’s higher boiling point (estimated 200–220°C) reflects stronger intermolecular forces compared to lower-boiling dioxolanes (e.g., 92–133°C) .
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